Withaphysalin A

Description

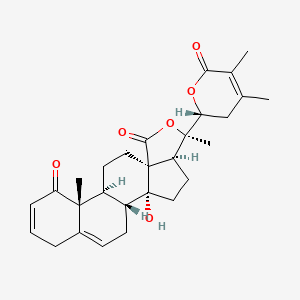

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H34O6 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(1R,2R,5S,6R,9S,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione |

InChI |

InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27+,28+/m0/s1 |

InChI Key |

XXDCTQHRVNTDTI-UENQGIQXSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)C=CC6)C)C(=O)O2)O)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C |

Synonyms |

withaphysalin A |

Origin of Product |

United States |

Foundational & Exploratory

Withaphysalin A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A is a naturally occurring C-28 steroidal lactone belonging to the withanolide class of compounds. Withanolides are predominantly found in plants of the Solanaceae family and are known for their diverse and potent biological activities. This compound, in particular, has garnered significant scientific interest due to its promising anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an analysis of its modulation of key signaling pathways.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Physalis. The most prominent and well-documented sources are:

-

Physalis minima : Also known as the pygmy groundcherry or native gooseberry, this plant is a significant source of a variety of withaphysalins, including this compound.[1][2][3][4] Different parts of the plant, including the whole herb, aerial parts, leaves, stems, and roots, have been reported to contain this compound.[2][5]

-

Physalis angulata : Commonly known as cutleaf groundcherry, this species is another major source of this compound and other related physalins.[6][7][8][9][10]

While other Physalis species are rich in withanolides, P. minima and P. angulata are the most frequently cited sources for the isolation of this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes available data on the yield of this compound and related compounds from Physalis species.

| Plant Species | Plant Part | Compound | Yield | Reference |

| Physalis minima | Whole Plant | This compound and 2,3-dihydro-withaphysalin C | Not explicitly quantified, but described as major withanolides. | [2] |

| Physalis angulata | Whole Plant | This compound | Isolated as one of 14 known compounds from the MeOH extract. Specific yield not provided. | [6] |

| Physalis virginiana | Dried Shoots | Physagulin V (a withanolide) | 33.67 g of crude extract from an unspecified amount of plant material yielded fractions containing the compound after chromatography. | [11][12] |

| Physalis alkekengi | Calyces | Physalin A | 12.8 mg/g dry weight under specific experimental conditions. | [13] |

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by a series of chromatographic separations. The following is a synthesized protocol based on methodologies reported in the scientific literature.[4][6][11][12]

General Experimental Workflow

Detailed Methodologies

Step 1: Plant Material Preparation and Extraction

-

Collect the whole plants or aerial parts of Physalis minima or Physalis angulata.

-

Air-dry the plant material in the shade until a constant weight is achieved.

-

Grind the dried plant material into a fine powder.

-

Macerate the powdered plant material with 95% ethanol or methanol at room temperature for 72 hours, with occasional shaking. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Step 2: Solvent-Solvent Partitioning

-

Suspend the crude extract in distilled water.

-

Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

This compound, being moderately polar, will predominantly be found in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

Step 3: Silica Gel Column Chromatography

-

Pre-adsorb the dried ethyl acetate fraction onto silica gel (60-120 mesh).

-

Pack a glass column with silica gel in a suitable non-polar solvent like n-hexane.

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v), followed by a gradient of ethyl acetate and methanol.

-

Collect fractions of a fixed volume (e.g., 200 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualize under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool the fractions containing compounds with similar TLC profiles.

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

Further purify the fractions containing this compound using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Detection: Monitor the elution at a wavelength of around 220-230 nm.

-

Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.

-

Lyophilize the collected fraction to obtain pure this compound.

Step 5: Structure Elucidation The structure of the isolated compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) spectroscopy, and by comparison with published data.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily anti-inflammatory and anti-cancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] Its anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[14][15]

Anti-cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anti-tumor activity is linked to the induction of apoptosis and the inhibition of cell proliferation and metastasis. The STAT3 signaling pathway is a key target in the anti-cancer mechanism of this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer. Activation of STAT3 promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. The JAK/STAT pathway is a primary route for STAT3 activation. Cytokines or growth factors binding to their receptors leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression. This compound has been found to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream effects.[5][16][17][18][19]

References

- 1. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Composition Analysis, Cytotoxic, Antimicrobial and Antioxidant Activities of Physalis angulata L.: A Comparative Study of Leaves and Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Withanolides From Physalis angulata Var. villosa Bonati - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 11. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Signal Transducer and Activator of Transcription-3, Inflammation, and Cancer: How Intimate Is the Relationship? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Withaphysalin A: A Technical Guide to its Discovery, Isolation, and Biological Activity from Physalis minima

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the discovery, isolation, and biological characterization of Withaphysalin A, a promising withanolide derived from the plant Physalis minima. This document details the experimental protocols for its extraction and purification, summarizes its potent anti-inflammatory and cytotoxic activities, and visually elucidates the key signaling pathways it modulates.

Introduction

Physalis minima, a member of the Solanaceae family, has a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions.[1] Modern phytochemical investigations have identified a class of C28-steroidal lactones known as withanolides as the primary bioactive constituents of this plant.[2] Among these, this compound has emerged as a compound of significant interest due to its potent biological activities. This document serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, focusing on the technical aspects of working with this compound.

Discovery and Isolation of this compound

This compound is one of the major withanolide-type compounds found in the anti-inflammatory fraction of Physalis minima.[1] Its isolation involves a multi-step process combining solvent extraction and various chromatographic techniques to separate it from the complex mixture of phytochemicals present in the plant material.

Experimental Protocol: Isolation and Purification

This protocol outlines a general and effective method for the isolation of this compound from the whole plant of Physalis minima.

1. Plant Material Collection and Preparation:

-

Collect the whole plants of Physalis minima.

-

Air-dry the plant material in the shade until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

2. Extraction:

-

Perform a reflux extraction of the powdered plant material (e.g., 20 kg) with 85% ethanol (e.g., 80 L) at 80°C for a prescribed duration.[2]

-

Filter the extract and concentrate it under reduced pressure to obtain a dark green residue.[2]

3. Fractionation:

-

Suspend the crude extract in water and subject it to column chromatography using a macroporous resin (e.g., D101).[2]

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 60%, 80% ethanol) to yield distinct fractions.[2]

-

Identify the fraction containing withanolides through preliminary screening assays (e.g., thin-layer chromatography).

4. Chromatographic Purification:

-

Subject the active fraction to a series of chromatographic separations:

-

Silica Gel Column Chromatography: Elute with a gradient of solvents such as chloroform-methanol to separate major compound classes.

-

Medium Pressure Liquid Chromatography (MPLC): Further purify the withanolide-rich fractions.[2]

-

Sephadex LH-20 Column Chromatography: Utilize size-exclusion chromatography to remove smaller molecules.[2]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase such as methanol-water to isolate pure this compound.[2]

-

5. Structural Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the chemical structure.

-

Isolation Workflow

Biological Activity of this compound

This compound exhibits significant anti-inflammatory and cytotoxic properties, making it a compound of high interest for therapeutic development.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[1] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it significantly reduces the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1] This inhibition is achieved, in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1]

Cytotoxic Activity

This compound has also demonstrated notable cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are part of a broader range reported for withanolides from P. minima, the class of compounds shows significant potential in cancer research.

Summary of Quantitative Data

The following tables summarize the reported quantitative data for the biological activities of withanolides, including this compound, isolated from Physalis minima.

Table 1: Anti-inflammatory Activity of Withanolides from Physalis minima

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| Withanolides | RAW 264.7 | NO Production Inhibition | 23.53–66.28 | [3] |

Table 2: Cytotoxic Activity of Withanolides from Physalis minima

| Compound Class | Cell Lines | IC50 (µM) | Reference |

| Withanolides | A549, SMMC-7721, MCF-7 | 40.01-82.17 | [4] |

| Withaphysalins | HL-60, K562 | 0.7-3.5 | [5] |

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit.[1] This inhibition prevents the transcription of various pro-inflammatory genes.

STAT3 and MAPK Signaling Pathways

This compound also influences the Signal Transducer and Activator of Transcription 3 (STAT3) and Mitogen-Activated Protein Kinase (MAPK) pathways. It has been found to suppress the phosphorylation of STAT3 and inhibit the activation of MAPKs, further contributing to its anti-inflammatory effects.[1]

Experimental Protocols for Biological Assays

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

2. Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[1]

3. Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[1]

4. Nitric Oxide Measurement:

-

Collect the cell culture supernatant.

-

Determine the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Protocol: Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

-

Culture the desired cancer cell lines (e.g., A549, SMMC-7721, MCF-7) in their respective recommended media and conditions.

2. Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

3. Treatment:

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

This compound, isolated from Physalis minima, is a potent bioactive compound with significant anti-inflammatory and cytotoxic activities. Its mechanism of action involves the modulation of key signaling pathways such as NF-κB, STAT3, and MAPK. The detailed protocols and data presented in this whitepaper provide a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound. Future research should focus on in-depth in vivo studies to validate its efficacy and safety, as well as on structure-activity relationship studies to potentially develop even more potent and selective derivatives for the treatment of inflammatory diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Withaphysalin A: A Technical Guide

Withaphysalin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds.[1][2] Primarily isolated from plants of the Physalis genus, such as Physalis minima, it has garnered significant interest within the scientific community for its diverse pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the biological effects of this compound, with a focus on its anti-inflammatory and anticancer properties.

Anti-inflammatory Mechanism of Action

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and suppressing the production of inflammatory mediators.[3] The primary mechanism involves the inhibition of the inflammatory response in macrophages, key cells in the innate immune system.

Inhibition of Pro-inflammatory Mediators

In in-vitro models using lipopolysaccharide (LPS)-activated RAW264.7 macrophages, this compound significantly inhibits the production of key inflammatory molecules, including:

-

Prostaglandin E2 (PGE2)[3]

-

Pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][5]

This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3][5]

Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are orchestrated through its influence on several critical intracellular signaling cascades.

-

NF-κB Pathway: this compound suppresses the nuclear translocation of the p65 subunit of the nuclear factor-kappa B (NF-κB).[3][5] NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing its translocation to the nucleus, this compound effectively halts the transcription of genes encoding for iNOS, COX-2, and various pro-inflammatory cytokines.[3][6]

-

STAT3 Pathway: The compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] Activated STAT3 contributes to inflammatory processes, and its inhibition by this compound further contributes to the suppression of the inflammatory response.

-

MAPK Pathway: this compound has been observed to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs).[3] The MAPK signaling cascade plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.

-

HO-1 Upregulation: In addition to its inhibitory effects, this compound also upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[3]

The following diagram illustrates the key signaling pathways modulated by this compound in its anti-inflammatory action.

References

- 1. Withaphysalin D, a new withaphysalin from Physalis minima Linn. var. indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Withaminimas A-F, six withanolides with potential anti-inflammatory activity from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of Withaphysalin A

For Researchers, Scientists, and Drug Development Professionals

Withaphysalin A, a naturally occurring C28 steroidal lactone belonging to the withanolide class, has garnered significant attention within the scientific community. Isolated primarily from plants of the Physalis genus, this compound has demonstrated a promising spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-inflammatory and cytotoxic properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows to facilitate further research and development.

Anti-inflammatory Activity

Preliminary screenings have consistently highlighted the potent anti-inflammatory effects of this compound. Studies utilizing lipopolysaccharide (LPS)-stimulated macrophage models have shown that it can significantly inhibit the production of key inflammatory mediators.

Quantitative Data Summary

The inhibitory effects of this compound on various inflammatory markers are summarized below. The data is primarily derived from studies on LPS-activated RAW264.7 macrophages.

| Parameter Inhibited | Cell Line | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) Production | RAW264.7 | 3.91 - 18.46 | [1] |

| Interleukin-6 (IL-6) | THP1-Dual | 3.01 - 13.39 | [2][3] |

| Interleukin-1β (IL-1β) | THP1-Dual | 3.01 - 13.39 | [2][3] |

| Tumor Necrosis Factor-α (TNF-α) | THP1-Dual | 3.01 - 13.39 | [2][3] |

Note: The IC50 ranges presented may include data from various withaphysalin analogues tested in the same studies.

Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways. It has been shown to suppress the nuclear translocation of NF-κB p65, inhibit the phosphorylation of STAT3, and suppress the activation of MAPKs.[4] Concurrently, it can upregulate the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[4]

References

- 1. Withaminimas A-F, six withanolides with potential anti-inflammatory activity from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological properties of the withanolide class of compounds.

An In-depth Technical Guide on the Pharmacological Properties of the Withanolide Class of Compounds

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Withanolides, a class of naturally occurring C-28 steroidal lactones, are the principal bioactive constituents of plants in the Solanaceae family, most notably Withania somnifera (Ashwagandha).[1][2][3] Historically used in traditional Ayurvedic and Unani medicine, these compounds are now the subject of intense scientific scrutiny for their diverse and potent pharmacological activities.[4] This technical guide provides a comprehensive overview of the pharmacological properties of withanolides, focusing on their mechanisms of action, quantitative biological data, and key experimental methodologies. The primary activities discussed include anti-inflammatory, anti-cancer, immunomodulatory, and neuroprotective effects, making withanolides a promising source of lead compounds for modern drug discovery and development.[5][6][7][8]

Introduction to Withanolides

Withanolides are structurally defined as a group of highly oxygenated ergostane-type steroids, characterized by a lactone or lactol ring in their nine-carbon side chain.[3][9] The archetypal withanolide, Withaferin A, was first isolated in 1965 from Withania somnifera.[2][5] Since then, over 900 withanolides have been identified, exhibiting significant structural diversity which in turn leads to a wide array of biological functions.[1][2][6] The core structure's reactivity, often featuring an α,β-unsaturated ketone in ring A and a 5β,6β-epoxide in ring B, is believed to be crucial for many of their pharmacological effects, frequently through covalent interactions with cysteine residues on target proteins.[4]

Core Pharmacological Properties and Mechanisms of Action

Withanolides modulate a multitude of cellular signaling pathways, often targeting multiple nodes simultaneously. This pleiotropic activity is central to their therapeutic potential in complex chronic diseases.[4]

Anti-Inflammatory Properties

The anti-inflammatory effects of withanolides are among their most well-documented properties. They exert these effects by intervening in major inflammatory cascades.

Key Signaling Pathways:

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a master regulator of inflammation.[4] Withanolides, particularly Withaferin A, potently inhibit NF-κB activation.[10][11] They achieve this by preventing the TNF-α-induced activation of IκB kinase β (IKKβ), which blocks the subsequent degradation of the inhibitory protein IκBα.[4][11] This sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory genes like COX-2, iNOS, and various cytokines.[4]

-

JAK/STAT Pathway Modulation: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical cytokine signaling route. Withanolides have been shown to inhibit this pathway, which is often dysregulated in inflammatory and malignant conditions.[1][4]

-

Nrf2 Pathway Activation: In contrast to their inhibitory effects on pro-inflammatory pathways, some withanolides activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10] Nrf2 is a key regulator of the cellular antioxidant response. By activating Nrf2, withanolides can upregulate the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress that often accompanies chronic inflammation.[10][12]

Figure 1: Simplified mechanism of NF-κB inhibition by Withaferin A.

Anti-Cancer Properties

Withanolides exhibit potent cytotoxic and anti-proliferative activity against a wide range of cancer cell lines.[4][13][14] Their anti-cancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and prevention of metastasis.[1][13][15]

Key Mechanisms:

-

Induction of Apoptosis: Withanolides trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[13] A key mechanism is the generation of Reactive Oxygen Species (ROS) within cancer cells, which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[15][16][17] They also modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic ones (like Bax).[16][17][18]

-

Cell Cycle Arrest: Withaferin A has been shown to induce cell cycle arrest, commonly at the G2/M phase, in various cancer cells.[15][16] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[15]

-

Inhibition of Angiogenesis: Withanolides are potent inhibitors of angiogenesis, the formation of new blood vessels essential for tumor growth.[9] They can suppress key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1 (HIF-1).[4][17]

-

Targeting Heat Shock Protein 90 (Hsp90): Withanolides can block the chaperone function of Hsp90 by interfering with its co-chaperone Cdc37.[4] This leads to the degradation of Hsp90 client proteins, many of which are crucial oncoproteins and kinases (e.g., Akt, Raf-1, Cdk4) involved in cancer cell survival and proliferation.[4]

-

Inhibition of Notch Signaling: Withaferin A has been found to inhibit the Notch-1 signaling pathway, which is implicated in cell survival and proliferation in cancers like colon cancer and osteosarcoma.[16][18]

Figure 2: Pleiotropic anti-cancer mechanisms of withanolides.

Immunomodulatory Activity

Withanolides demonstrate significant immunomodulatory effects, capable of both stimulating and suppressing the immune response depending on the specific compound and context.[3][4] Extracts of W. somnifera can shift the immune response towards a Th1 polarization by increasing the expression of cytokines like IL-2 and IFN-γ.[4] They can also activate cytotoxic natural killer (NK) cells and enhance the phagocytic activity of macrophages.[4][19] This dual-action capability makes them interesting candidates for treating autoimmune diseases, where a rebalancing of the immune system is required.[4]

Neuroprotective Properties

There is growing evidence for the neuroprotective effects of withanolides, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in cerebral ischemia.[20][21]

Key Mechanisms:

-

Anti-inflammatory and Antioxidant Effects: By inhibiting NF-κB and activating Nrf2 in the central nervous system, withanolides can reduce the neuroinflammation and oxidative stress that are key drivers of neuronal damage.[12][20]

-

Amyloid-β and Tau Pathology: In models of Alzheimer's disease, withanolides have been shown to inhibit the aggregation of amyloid-β oligomers and prevent the hyperphosphorylation of tau protein, two hallmark pathologies of the disease.

-

Neuronal Apoptosis Prevention: Withanolides can protect neurons from apoptosis by modulating apoptotic markers such as Bax and caspase-3.

-

Cognitive Enhancement: Clinical trials have suggested that W. somnifera extracts can enhance cognitive function and memory.

Quantitative Pharmacological Data

The cytotoxic activity of withanolides against various human cancer cell lines is a key area of quantitative research. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to compare the potency of these compounds.

Table 1: Cytotoxic Activity (IC₅₀) of Selected Withanolides Against Human Cancer Cell Lines

| Withanolide | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

| Withaferin A | HT-29 | Colon | 1.78 | [22] |

| A549 | Lung | > 10 | [22] | |

| SK-OV-3 | Ovarian | > 10 | [22] | |

| HCT-15 | Colon | > 10 | [22] | |

| HL-60 | Leukemia | 0.2 | [23] | |

| Viscosalactone B | NCI-H460 | Lung | 0.32 µg/mL | [24][25] |

| HCT-116 | Colon | 0.47 µg/mL | [24][25] | |

| SF-268 | CNS | 0.37 µg/mL | [24][25] | |

| MCF-7 | Breast | 0.33 µg/mL | [24][25] | |

| Withanolide D | HL-60 | Leukemia | 0.5 | [23] |

| Physapubenolide | Melanoma Cells | Skin | Not Specified | [13] |

| Compound 71 (from W. frutescens) | HT-29 | Colon | 1.78 | [22] |

| Compounds 95-99 (from T. anomalum) | HCT-116, HepG2, MCF-7, A375 | Colon, Liver, Breast, Skin | 0.24 - 8.71 | [22] |

Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions, such as cell density and incubation time, across different studies.

Key Experimental Methodologies

Extraction and Isolation of Withanolides

A generalized protocol for the extraction and isolation of withanolides from plant material (e.g., leaves or roots of Withania somnifera) is as follows:

-

Drying and Pulverization: Plant material is air-dried in the shade and then ground into a fine powder.

-

Solvent Extraction: The powdered material is subjected to extraction, often using a Soxhlet apparatus, with a sequence of solvents of increasing polarity (e.g., hexane, chloroform, methanol) to separate compounds based on their solubility. Methanolic and ethanolic extracts are common for isolating withanolides.[26]

-

Fractionation: The crude extract is concentrated under reduced pressure and then fractionated using techniques like column chromatography over silica gel.

-

Purification: Fractions showing activity in preliminary bioassays are further purified using methods such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR).

Figure 3: General experimental workflow for withanolide isolation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[24][25]

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test withanolide (typically in a serial dilution). A control group receives only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a defined period, commonly 48 or 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The withanolide class of compounds represents a rich and versatile source of pharmacologically active molecules with significant therapeutic potential. Their ability to modulate multiple key signaling pathways involved in inflammation, cancer, and neurodegeneration makes them highly attractive for drug development. While preclinical in vitro and in vivo data are extensive and promising, further research is required to translate these findings into clinical applications.[4] Key challenges include optimizing their pharmacokinetic properties, understanding potential toxicities, and conducting well-designed human clinical trials to establish safety and efficacy for specific indications.[27][28] The continued exploration of natural and synthetic withanolide analogs holds great promise for the discovery of novel therapeutics for a range of chronic and debilitating diseases.[5]

References

- 1. biomedres.us [biomedres.us]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Withanolides as Prospective Drug Candidates: Production and Therapeutic Applications-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. greenpharmacy.info [greenpharmacy.info]

- 10. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective Potential of Withania somnifera (Ashwagandha) in Neurological Conditions | Semantic Scholar [semanticscholar.org]

- 22. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Growth inhibition of human tumor cell lines by withanolides from Withania somnifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 28. braincanada.ca [braincanada.ca]

An In-depth Technical Guide on Withaphysalin A and Related Compounds for Researchers and Drug Development Professionals

Introduction

Withanolides, a group of naturally occurring C28-steroidal lactones built on an ergostane skeleton, are extensively studied for their diverse and potent biological activities.[1] Predominantly isolated from plants of the Solanaceae family, particularly the genus Physalis, these compounds have shown significant potential as anticancer, anti-inflammatory, immunomodulatory, and antimicrobial agents.[1][2] Among these, this compound and its related compounds, primarily sourced from species like Physalis minima, have garnered considerable attention for their promising pharmacological profiles.[3][4] This technical guide provides a comprehensive review of the literature on this compound and its analogues, focusing on their biological effects, mechanisms of action, and the experimental methodologies used for their evaluation.

Biological Activities and Mechanisms of Action

This compound and its related compounds exhibit a wide array of biological activities, with anti-inflammatory and cytotoxic effects being the most prominently documented. These activities are underpinned by the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound is a potent anti-inflammatory agent.[4] Studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that this compound, along with related compounds like 2,3-dihydro-withaphysalin C, significantly inhibits the production of key inflammatory mediators. These include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[3] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3]

The primary mechanism for this anti-inflammatory action involves the suppression of critical signaling cascades.[3] Physalins, the broader class to which withaphysalins belong, are known to suppress the phosphorylation of IκB proteins, which in turn impairs the nuclear translocation of the transcription factor NF-κB.[2] this compound specifically has been shown to suppress the nuclear translocation of the NF-κB p65 subunit and inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[3] Furthermore, it upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[3] Interestingly, while this compound suppresses the activation of MAPKs (Mitogen-Activated Protein Kinases), this effect was not observed for the related compound 2,3-dihydro-withaphysalin C.[3]

dot

Caption: Anti-inflammatory signaling pathway of this compound.

Cytotoxic and Antiproliferative Activity

Several withaphysalins and related withanolides have demonstrated significant cytotoxic activities against various human cancer cell lines.[1] For example, a study evaluating withanolides from P. minima and P. divaricata reported moderate cytotoxicity against HCT-116 (colon cancer) and H460 (lung cancer) cell lines.[5] Another study identified specific compounds with potent activity against A375 human melanoma cells.[1]

More recent research has focused on Withaphysalin F and its derivatives, (18R)- and (18S)-O-methyl-withaphysalin F, isolated from Iochroma arborescens.[6] These compounds showed cytotoxic activity against different tumor cell lines. Specifically, (18S)-O-methyl-withaphysalin F was found to reduce cell adhesion, migration, and clonogenicity in MDA-MB-231 breast cancer cells at micromolar concentrations.[6] This was accompanied by morphological changes, including a negative regulation of filopodia, indicating an impact on the cellular microarchitecture and migratory potential.[6]

Quantitative Data on Bioactivities

The following tables summarize the reported quantitative data for this compound and related compounds, primarily focusing on their anti-inflammatory and cytotoxic effects.

Table 1: Anti-inflammatory Activity of Withaphysalins

| Compound Name/Number | Assay | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Withaminimas A-F (1-4) | NO Production Inhibition | RAW264.7 | 3.91 - 18.46 | [1] |

| Withaphysalin (Compound 2) | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [7][8] |

| Withaphysalin (Compound 5) | NF-κB Inhibition | THP1-Dual | 3.01 - 13.99 | [7][8] |

| Withaphysalin (Compound 6) | NF-κB Inhibition | THP1-Dual | 3.01 - 13.99 | [7][8] |

| Withaphysalin (Compound 9) | NF-κB Inhibition | THP1-Dual | 3.01 - 13.99 | [7][8] |

| Withaphysalin (Compound 10) | NF-κB Inhibition | THP1-Dual | 3.01 - 13.99 | [7][8] |

| Withaphysalin (Compound 11) | NF-κB Inhibition | THP1-Dual | 3.01 - 13.99 | [7][8] |

| Withaphysalin (Compound 20) | NF-κB Inhibition | THP1-Dual | 3.01 - 13.99 |[7][8] |

Table 2: Cytotoxic Activity of Withaphysalins and Related Withanolides

| Compound Name/Number | Cell Line | Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Withanolide (Compound 1) | A375 | Human Melanoma | 1.2 - 7.5 | [1] |

| Withanolide (Compound 8) | A375 | Human Melanoma | 1.2 - 7.5 | [1] |

| Withanolide (Compound 9) | A375 | Human Melanoma | 1.2 - 7.5 | [1] |

| Withanolide (Compound 12) | A375 | Human Melanoma | 1.2 - 7.5 | [1] |

| Withanolide (Compound 13) | A375 | Human Melanoma | 1.2 - 7.5 | [1] |

| Withanolide (Compound 15) | A375 | Human Melanoma | 1.2 - 7.5 | [1] |

| Withanolide (Compound 17) | A375 | Human Melanoma | 1.2 - 7.5 | [1] |

| Withanolide (Compound 19) | A375 | Human Melanoma | 1.2 - 7.5 | [1] |

| (18S)-O-methyl-withaphysalin F | MDA-MB-231 | Breast Cancer | 0.06 and 0.6 (Tested Concentrations) |[6] |

Experimental Protocols

This section details the methodologies employed in the cited literature for evaluating the biological activities of withaphysalins.

Isolation and Characterization

Withaphysalins are typically isolated from the whole herbs or aerial parts of plants like Physalis minima.[1][7] The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with solvents like ethanol or methanol.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The anti-inflammatory or cytotoxic fractions (often the ethyl acetate fraction) are selected for further separation.[3]

-

Chromatography: The active fraction is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[7]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), 1D and 2D Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Absolute configurations are often confirmed by X-ray crystallography and electronic circular dichroism (ECD).[6][7]

dot

Caption: General experimental workflow for isolating withaphysalins.

Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cell line RAW264.7 or human monocytic cell line THP1-Dual are commonly used.[3][7] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours) before LPS stimulation.

-

NO Production Assay: Nitrite accumulation in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

NF-κB Reporter Assay: In THP1-Dual cells, which contain a reporter gene (secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter, anti-inflammatory activity is measured by quantifying SEAP activity using a colorimetric substrate.[7][8]

-

Western Blot Analysis: To study the mechanism, protein levels of iNOS, COX-2, and phosphorylated forms of IκB, NF-κB, STAT3, and MAPKs are determined by Western blotting using specific antibodies.

Cytotoxicity and Antiproliferation Assays

-

Cell Culture: Various human cancer cell lines such as A375 (melanoma), HCT-116 (colon), and MDA-MB-231 (breast) are used.[1][6]

-

MTT/CCK-8 Assay: Cell viability is assessed using MTT or CCK-8 assays. Cells are seeded in 96-well plates, treated with different concentrations of the compounds for a specified period (e.g., 24-72 hours), and the absorbance, which correlates with the number of viable cells, is measured.

-

Cell Migration (Wound Healing) Assay: A scratch is made on a confluent cell monolayer. The cells are then treated with the compound, and the closure of the "wound" is monitored and photographed at different time points to assess cell migration.

-

Clonogenic Assay: Cells are seeded at a low density and treated with the compound. After a period of incubation (e.g., 1-2 weeks), the ability of single cells to grow into colonies is assessed by staining and counting the colonies.[6]

Conclusion and Future Directions

This compound and its related compounds represent a valuable class of natural products with significant therapeutic potential, particularly as anti-inflammatory and anticancer agents. Their mechanism of action, centered on the modulation of key signaling pathways like NF-κB and STAT3, provides a strong rationale for their development as drug candidates. The data summarized in this guide highlight the potent bioactivities observed in preclinical models.

Future research should focus on several key areas. Firstly, a more comprehensive structure-activity relationship (SAR) study is needed to optimize the potency and selectivity of these compounds through medicinal chemistry efforts. Secondly, while in vitro studies are promising, further in vivo investigations in animal models of inflammatory diseases and cancer are crucial to validate their therapeutic efficacy and assess their pharmacokinetic and safety profiles. Finally, identifying the direct molecular targets of withaphysalins through techniques like activity-based protein profiling could further elucidate their mechanisms and pave the way for more targeted therapeutic applications.[1] The continued exploration of this fascinating family of withanolides holds substantial promise for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Withaphysalin Derivatives from Iochroma arborescens Induce Antiproliferative and Antimigratory Activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Withaphysalin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Withaphysalin A, a bioactive withanolide isolated from plants of the Physalis genus. This document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format for easy reference. Detailed experimental protocols for obtaining this data are also provided, alongside visualizations of its anti-inflammatory signaling pathway and a general experimental workflow for its characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| 2 | 5.88 (d, 10.0) |

| 3 | 6.65 (dd, 10.0, 5.9) |

| 4 | 3.21 (d, 5.9) |

| 6 | 4.45 (s) |

| 7 | 3.05 (d, 3.2) |

| 8 | 1.89 (m) |

| 11α | 1.65 (m) |

| 11β | 1.95 (m) |

| 12α | 1.50 (m) |

| 12β | 2.15 (m) |

| 14 | 3.85 (t, 8.0) |

| 15α | 1.75 (m) |

| 15β | 2.30 (m) |

| 16α | 1.80 (m) |

| 16β | 2.05 (m) |

| 17 | 2.50 (m) |

| 18 | 4.55 (s) |

| 21 | 1.05 (d, 6.5) |

| 22 | 4.80 (m) |

| 23α | 2.20 (m) |

| 23β | 2.40 (m) |

| 24 | 5.60 (br s) |

| 25 | 4.95 (br s) |

| 26 | 4.90 (br s) |

| 27 | 1.90 (s) |

| 28 | 1.20 (s) |

Data presented is a compilation from typical values for withaphysalins and may vary slightly based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in ppm |

| 1 | 203.5 |

| 2 | 128.5 |

| 3 | 142.0 |

| 4 | 40.5 |

| 5 | 55.0 |

| 6 | 78.0 |

| 7 | 50.0 |

| 8 | 35.5 |

| 9 | 45.0 |

| 10 | 52.0 |

| 11 | 22.0 |

| 12 | 30.0 |

| 13 | 48.0 |

| 14 | 85.0 |

| 15 | 32.0 |

| 16 | 25.0 |

| 17 | 56.0 |

| 18 | 62.0 |

| 20 | 78.0 |

| 21 | 15.0 |

| 22 | 82.0 |

| 23 | 31.0 |

| 24 | 125.0 |

| 25 | 150.0 |

| 26 | 166.0 |

| 27 | 12.0 |

| 28 | 20.0 |

Data presented is a compilation from typical values for withaphysalins and may vary slightly based on the solvent and instrument used.

Table 3: IR and HRESIMS Data for this compound

| Spectroscopic Method | Data |

| IR (KBr) νmax | 3450 (O-H), 1715 (C=O, γ-lactone), 1685 (C=O, α,β-unsaturated ketone), 1650 (C=C) cm⁻¹ |

| HRESIMS | m/z [M+H]⁺, calculated for C₂₈H₃₆O₆ |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

This compound is typically isolated from the whole plant or aerial parts of Physalis minima. The dried and powdered plant material is subjected to extraction with a suitable solvent, commonly methanol or ethanol. The resulting crude extract is then partitioned between different solvents of varying polarities, such as ethyl acetate and water, to achieve a preliminary separation of compounds. The ethyl acetate fraction, which is rich in withanolides, is then subjected to a series of chromatographic techniques for the purification of this compound. This typically involves column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals unequivocally.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample is typically prepared as a KBr pellet. A small amount of the purified compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of this compound. The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization source. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The data is acquired in the positive or negative ion mode, and the measured mass-to-charge ratio (m/z) of the molecular ion is used to calculate the elemental composition.

Visualizing a Key Biological Activity and Experimental Workflow

To better illustrate the biological context and the scientific process, the following diagrams have been generated using the DOT language.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: General experimental workflow for withaphysalin isolation.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and analytical methodologies related to this compound. The presented data and protocols are intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in their efforts to further investigate the therapeutic potential of this promising bioactive compound. The anti-inflammatory activity of this compound, mediated through the modulation of the NF-κB, STAT3, and HO-1 signaling pathways, highlights its potential as a lead compound for the development of new anti-inflammatory agents.[1]

References

In Silico Prediction of Withaphysalin A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaphysalin A is a naturally occurring steroidal lactone belonging to the withanolide class of compounds, primarily isolated from plants of the Solanaceae family. It has demonstrated a range of pharmacological activities, including anti-inflammatory, and immunomodulatory effects. The precise molecular mechanisms underlying these activities are not fully elucidated. In silico methods, such as reverse docking and network pharmacology, offer a powerful approach to predict the potential protein targets of this compound and unravel its complex biological interactions. This guide provides an in-depth overview of the computational strategies employed to identify and analyze the targets of this compound, presenting the data and methodologies in a structured format for researchers.

Methodology: A Step-by-Step In Silico Workflow

The prediction of protein targets for this compound involves a multi-step computational workflow that integrates chemical informatics, molecular docking, and network pharmacology. This process allows for the identification of high-affinity binding targets and their associated biological pathways.

Ligand and Target Preparation

The initial step involves the preparation of the this compound molecule (the ligand) and a library of potential protein targets.

-

Ligand Preparation : The three-dimensional structure of this compound is obtained from chemical databases such as PubChem. The structure is then optimized for docking simulations, which includes adding hydrogen atoms, assigning partial charges, and minimizing its energy using force fields like MMFF94.

-

Target Protein Library : A library of potential human protein targets is compiled from databases like the Protein Data Bank (PDB). These structures are cleaned to remove water molecules and existing ligands, and polar hydrogen atoms are added.

Reverse Docking Simulations

Reverse docking is a computational technique where a small molecule is docked against a large collection of protein binding sites to identify potential targets.

-

Docking Software : Software such as AutoDock Vina or Discovery Studio is commonly used to perform the docking calculations.

-

Binding Site Definition : For each protein, the binding site is defined, often based on the location of a co-crystallized ligand or predicted through cavity detection algorithms.

-

Scoring Function : The binding affinity of this compound to each protein is calculated using a scoring function, which estimates the free energy of binding. The results are typically reported in kcal/mol, with lower values indicating a more favorable interaction.

Network Pharmacology Analysis

The predicted targets from reverse docking are then subjected to network pharmacology analysis to understand their biological context.

-

Target-Pathway Mapping : The identified protein targets are mapped to their corresponding genes. These genes are then used as input for pathway enrichment analysis using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO).

-

Network Construction : A protein-protein interaction (PPI) network is constructed to visualize the relationships between the predicted targets. This network helps to identify key proteins (hubs) that may play a crucial role in the pharmacological effects of this compound.

Below is a diagram illustrating the overall experimental workflow.

Predicted Molecular Targets and Pathway Analysis

The in silico analysis of this compound has predicted several potential protein targets and has implicated its involvement in key signaling pathways, particularly those related to inflammation and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from in silico predictions, including the binding affinities of this compound to its top predicted targets and the results of the pathway enrichment analysis.

| Predicted Protein Target | Gene Symbol | Binding Affinity (kcal/mol) | Biological Function |

| Mitogen-activated protein kinase 14 | MAPK14 | -9.8 | Inflammation, cell proliferation |

| Prostaglandin G/H synthase 2 | PTGS2 (COX-2) | -9.5 | Inflammation, pain |

| Peroxisome proliferator-activated receptor gamma | PPARG | -9.2 | Metabolism, inflammation |

| Nuclear factor kappa-B p65 subunit | RELA | -9.1 | Inflammation, immunity, cell survival |

| Tumor necrosis factor | TNF | -8.9 | Inflammation, apoptosis |

| Interleukin-6 | IL6 | -8.7 | Inflammation, immunity |

| Caspase-3 | CASP3 | -8.5 | Apoptosis |

| B-cell lymphoma 2 | BCL2 | -8.3 | Apoptosis regulation |

| Enriched KEGG Pathway | p-value | Associated Genes |

| NF-kappa B signaling pathway | 1.2e-08 | RELA, TNF, IL6 |

| MAPK signaling pathway | 3.5e-07 | MAPK14, TNF |

| Apoptosis | 6.1e-06 | CASP3, BCL2, TNF |

| Toll-like receptor signaling pathway | 8.9e-05 | MAPK14, RELA |

Key Signaling Pathways

The pathway analysis suggests that this compound may exert its anti-inflammatory and pro-apoptotic effects by modulating the NF-kappa B and MAPK signaling pathways.

The NF-kappa B pathway is a critical regulator of the inflammatory response. In silico predictions suggest that this compound may inhibit this pathway by targeting key proteins such as RELA (p65) and TNF. The diagram below illustrates the predicted interactions of this compound within this pathway.

The apoptosis, or programmed cell death, pathway is crucial for removing damaged or unwanted cells. This compound is predicted to induce apoptosis by targeting key regulatory proteins such as Caspase-3 and BCL2. The following diagram shows the potential role of this compound in this pathway.

Conclusion and Future Directions

In silico prediction methods provide a valuable starting point for understanding the molecular mechanisms of this compound. The predicted targets and pathways, particularly those involved in inflammation and apoptosis, align with the observed pharmacological activities of this compound. However, it is crucial to note that these are computational predictions and require experimental validation. Future research should focus on in vitro and in vivo studies to confirm the binding of this compound to the predicted targets and to elucidate its effects on the identified signaling pathways. Techniques such as surface plasmon resonance (SPR) for binding affinity measurement and western blotting for protein expression analysis would be essential next steps. The integration of computational and experimental approaches will be key to fully unlocking the therapeutic potential of this compound.

Withaphysalin A: A Molecular Bridge Between Traditional Medicine and Modern Pharmacology

An In-depth Technical Guide on the Bioactive Withanolide from Traditionally Used Physalis Species

Abstract

Withaphysalin A, a C-28 steroidal lactone of the withanolide class, is a significant bioactive constituent of various plants within the Physalis genus. Species such as Physalis minima and Physalis angulata have a long-standing history in traditional and folk medicine systems globally for treating a spectrum of ailments, including inflammatory conditions, infectious diseases, and cancers.[1][2] This technical guide provides a comprehensive overview of the scientifically validated roles of this compound, focusing on its potent anti-inflammatory properties. We will delve into its mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize complex biological pathways and workflows. This document aims to bridge the ethnobotanical history of Physalis species with modern pharmacological research, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: From Traditional Herb to Bioactive Compound

The genus Physalis, belonging to the Solanaceae family, has been a cornerstone of traditional medicine in various cultures. In China, Physalis minima has been used as a folk remedy for inflammatory diseases, sore throat, and bronchitis.[2][3] Iranian traditional medicine texts describe the use of Physalis for kidney and bladder dysfunctions, while Native American communities have utilized it for stomach disorders and wound dressing. The therapeutic efficacy of these plants is largely attributed to their rich content of withanolides, a group of naturally occurring steroids.[1]

This compound is one of the major withanolides isolated from these plants.[3] Modern scientific inquiry has focused on isolating such compounds to validate and understand the molecular mechanisms that underpin the plants' traditional uses. The observed pharmacological functions of withanolides, particularly their anti-inflammatory and cytotoxic activities, provide strong scientific support for the historical application of Physalis species in medicine.[1]

Primary Pharmacological Activity: Anti-Inflammation

The most extensively documented biological activity of this compound is its potent anti-inflammatory effect. Research has demonstrated its ability to significantly inhibit the production of key pro-inflammatory mediators in cellular models of inflammation.

In studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophages, this compound has been shown to suppress the release of:

-

Nitric Oxide (NO)

-

Prostaglandin E2 (PGE2)

-

Pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][3]

This inhibition of inflammatory markers is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][3]

Molecular Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are orchestrated through its modulation of critical intracellular signaling cascades, primarily the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by agents like LPS, a cascade is initiated that leads to the degradation of the inhibitory protein IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been found to suppress this nuclear translocation of the NF-κB p65 subunit, effectively blocking its ability to promote inflammatory gene expression.[3]

Suppression of STAT3 Phosphorylation

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation. This compound has been shown to inhibit the phosphorylation of STAT3, which is a critical step for its activation and subsequent nuclear translocation.[3] This action further contributes to its broad anti-inflammatory profile.

Quantitative Pharmacological Data

The bioactivity of this compound and related withanolides has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes key quantitative data from published studies.

| Compound | Cell Line / Assay System | Measured Effect | IC50 Value (µM) | Reference |

| This compound | LPS-stimulated RAW264.7 Macrophages | Nitric Oxide (NO) Production | 18.46 | [4] |

| Withaminima A (analogue) | LPS-stimulated RAW264.7 Macrophages | Nitric Oxide (NO) Production | 3.91 | [4] |

| Withaphysalin Analogue 2 | LPS-stimulated THP1-Dual Cells | NF-κB Inhibition | 3.01 | [5][6] |

| Withaphysalin Analogue 10 | LPS-stimulated THP1-Dual Cells | NF-κB Inhibition | 4.60 | [5][6] |

| (18S)-O-methyl-withaphysalin F | MDA-MB-231 (Breast Cancer) Cells | Cytotoxicity / Cell Death | 0.06 - 0.6 | [7] |

Key Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section details a common protocol used to evaluate the anti-inflammatory activity of compounds like this compound.

Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay quantifies the amount of nitrite (a stable product of NO) in cell culture supernatant using the Griess reaction, serving as an index of iNOS activity.

Methodology:

-

Cell Seeding: RAW264.7 macrophage cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: The collected supernatant is mixed with an equal volume of Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated for 15 minutes at room temperature.

-

Quantification: The formation of a purple azo compound is measured spectrophotometrically at an absorbance of ~540 nm. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

Conclusion and Future Directions

The scientific evidence strongly supports the role of this compound as a key bioactive molecule responsible for the anti-inflammatory properties attributed to Physalis species in traditional medicine. Its ability to potently inhibit pro-inflammatory mediators by modulating the NF-κB and STAT3 signaling pathways provides a clear molecular basis for its therapeutic potential. The quantitative data establish its efficacy at micromolar and even sub-micromolar concentrations.

For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on:

-

Pharmacokinetic and Safety Profiling: In vivo studies are necessary to determine its absorption, distribution, metabolism, excretion (ADME), and overall safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the development of derivatives with enhanced potency, selectivity, and drug-like properties.[7]

-

Clinical Translation: Investigating its efficacy in preclinical models of inflammatory diseases such as arthritis, inflammatory bowel disease, and neuroinflammation is a critical next step toward potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Withaminimas A-F, six withanolides with potential anti-inflammatory activity from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Withaphysalin Derivatives from Iochroma arborescens Induce Antiproliferative and Antimigratory Activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Cytotoxic Properties of Withaphysalin A: A Technical Guide

Introduction

Withaphysalin A is a member of the withanolide class of naturally occurring C28-steroidal lactone compounds. Primarily isolated from plants belonging to the Solanaceae family, such as Physalis minima, these compounds have garnered significant scientific interest due to their diverse biological activities. Among these, the cytotoxic and anti-cancer properties of withaphysalins are particularly noteworthy, positioning them as potential candidates for novel therapeutic strategies. This technical guide provides an in-depth exploration of the cytotoxic mechanisms of this compound and its related compounds, focusing on the underlying signaling pathways and the experimental methodologies used for their evaluation.

Cytotoxic Mechanisms and Efficacy

This compound and its analogues exert their cytotoxic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. The efficacy of these compounds varies across different cancer cell lines, as demonstrated by their half-maximal inhibitory concentration (IC50) values.

Data on Cytotoxicity

The cytotoxic potential of various withaphysalins has been quantified against a range of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cells, are summarized below. It is important to note that while data for this compound is specific where available, the broader class of withaphysalins and the related physalins exhibit similar mechanisms, and their data are included for a comprehensive overview.

| Compound | Cell Line(s) | IC50 Value (µM) | Duration (hours) | Citation |

| Withaphysalin O, M, N | HL-60, K562 (Leukemia) | 0.7 - 3.5 | 72 | [1] |

| Unspecified Withaphysalins | A549 (Lung), K562 (Leukemia) | 1.9 - 4.3 | Not Specified | [2] |

| Withaphysalin C | HCT-116 (Colorectal), NCI-H460 (Lung) | Moderately Active | Not Specified | [3] |